![molecular formula C13H7F5O B6384132 5-(2,3-Difluorophenyl)-3-trifluoromethylphenol, 95% CAS No. 1261984-20-6](/img/structure/B6384132.png)
5-(2,3-Difluorophenyl)-3-trifluoromethylphenol, 95%
Overview
Description
5-(2,3-Difluorophenyl)-3-trifluoromethylphenol, 95%, is a compound with a wide range of applications in the field of scientific research. Its unique structure and properties make it an ideal choice for a variety of laboratory experiments and studies.
Mechanism of Action
The mechanism of action of 5-(2,3-difluorophenyl)-3-trifluoromethylphenol, 95%, is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs, as well as a reagent in the synthesis of polyfluorinated compounds. In addition, the compound may act as an antioxidant, which could be beneficial in the treatment of diseases such as cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-difluorophenyl)-3-trifluoromethylphenol, 95%, are not well understood. However, it is believed that the compound may act as an inhibitor of enzymes involved in the metabolism of drugs, as well as a reagent in the synthesis of polyfluorinated compounds. In addition, the compound may act as an antioxidant, which could be beneficial in the treatment of diseases such as cancer.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2,3-difluorophenyl)-3-trifluoromethylphenol, 95%, in lab experiments is its high purity and low toxicity. The compound is also relatively easy to synthesize and purify, making it a cost-effective choice for many scientific research applications. However, the compound is not soluble in water, which can limit its use in certain experiments. In addition, the compound’s mechanism of action is not well understood, which can make it difficult to predict its effects on biological systems.
Future Directions
The potential future directions for the use of 5-(2,3-difluorophenyl)-3-trifluoromethylphenol, 95%, are numerous. For example, further research could be conducted to better understand the compound’s mechanism of action and its effects on biological systems. In addition, the compound could be used as a reagent in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Finally, the compound could be used in the development of new drugs or drug delivery systems.
Synthesis Methods
The synthesis of 5-(2,3-difluorophenyl)-3-trifluoromethylphenol, 95%, involves multiple steps. The first step is the reaction between 2,3-difluorophenol and trifluoromethanesulfonic acid in the presence of a base, such as pyridine. This reaction results in the formation of a trifluoromethylated product. The second step is the reaction between the trifluoromethylated product and sodium hydroxide, which yields the desired product. The final step is the purification of the product, which can be done by recrystallization or chromatography.
Scientific Research Applications
5-(2,3-Difluorophenyl)-3-trifluoromethylphenol, 95%, is a versatile compound that can be used in a variety of scientific research applications. For example, it has been used in the synthesis of novel compounds, such as polyfluorinated aryl ethers, which have potential applications in the pharmaceutical and agrochemical industries. In addition, it has been used as a reagent in the synthesis of polyfluorinated compounds and as an inhibitor of enzymes involved in the metabolism of drugs.
properties
IUPAC Name |
3-(2,3-difluorophenyl)-5-(trifluoromethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-11-3-1-2-10(12(11)15)7-4-8(13(16,17)18)6-9(19)5-7/h1-6,19H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSNRTFYSNAEPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686584 | |
Record name | 2',3'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Difluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261984-20-6 | |
Record name | [1,1′-Biphenyl]-3-ol, 2′,3′-difluoro-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261984-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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